2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide features a thieno[3,4-c]pyrazol core substituted with a 4-chlorophenyl group at position 2 and a benzylthioacetamide moiety at position 2. The benzylthio group enhances lipophilicity, while the 4-chlorophenyl substituent may influence steric and electronic interactions. The acetamide linker facilitates hydrogen bonding, critical for molecular recognition in biological systems .
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS2/c21-15-6-8-16(9-7-15)24-20(17-11-27-12-18(17)23-24)22-19(25)13-26-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHXOONSKJARGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Benzylthio Group: The benzylthio group is attached via a nucleophilic substitution reaction, where a benzylthiol reacts with an appropriate electrophilic intermediate.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Thieno[3,4-c]pyrazol vs. Thiadiazole/Thiazol Derivatives The target compound’s thieno[3,4-c]pyrazol core distinguishes it from analogs with 1,3,4-thiadiazol-2-yl () or thiazol-2-yl () backbones. Key differences include:
- Hydrogen Bonding: The pyrazole nitrogen in the thienopyrazole core may participate in hydrogen bonding, unlike the sulfur-dominated thiadiazole derivatives .
Table 1: Core Heterocycle Comparison
Substituent Effects
Benzylthio vs. Alkyl/Arylthio Groups
The benzylthio group in the target compound contrasts with methylthio (5f, 5k), ethylthio (5g, 5l), and 4-chlorobenzylthio (5j) substituents in . Key observations:
- Steric Bulk : The benzyl group introduces steric hindrance, which may reduce binding affinity in some biological targets compared to less bulky analogs .
Table 2: Substituent Impact on Physical Properties
Hydrogen Bonding and Crystal Packing
The acetamide moiety in the target compound is a critical hydrogen-bond donor/acceptor. In , similar acetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-thiazol-acetamide) form R²²(8) hydrogen-bonded dimers, stabilizing crystal packing . The thienopyrazole core’s flexibility (due to the dihydro group) may alter hydrogen-bonding patterns compared to rigid thiazol or thiadiazole systems. For example:
Biological Activity
The compound 2-(benzylthio)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a member of the thieno[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of thieno[3,4-c]pyrazole derivatives typically involves the reaction of appropriate thioketones and hydrazines. For the specific compound , the synthesis may follow a pathway similar to other thieno[3,4-c]pyrazoles, where benzylthio and chlorophenyl groups are introduced to enhance biological activity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Biological Activity Overview
Thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:
- Anti-inflammatory : Many compounds in this class have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
- Antimicrobial : The structural features of thieno[3,4-c]pyrazoles contribute to their effectiveness against various bacterial strains.
- Antioxidant : These compounds can scavenge free radicals and protect cells from oxidative stress.
- Anticancer : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Anti-inflammatory Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are key mediators in inflammatory responses. For instance, a study demonstrated that a related compound significantly reduced altered erythrocyte percentages in fish exposed to toxic agents when co-administered with thieno[3,4-c]pyrazole derivatives .
Antimicrobial Activity
The antimicrobial properties of thieno[3,4-c]pyrazoles have been attributed to their ability to disrupt bacterial cell membranes. A comparative study showed that these compounds possessed good activity against both Gram-positive and Gram-negative bacteria when tested against standard antibiotics .
Antioxidant Activity
The antioxidant capacity of thieno[3,4-c]pyrazoles was evaluated through various assays measuring their ability to neutralize free radicals. The results indicated that these compounds could effectively reduce oxidative stress markers in cellular models .
Anticancer Activity
Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, one study highlighted their role as inhibitors of aurora kinase, which is crucial for mitosis .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Bindi et al. (2015) | Thieno[3,4-c]pyrazole | Anti-inflammatory | Significant reduction in TNF-α levels |
| PMC5598507 (2017) | Various thienopyrazole derivatives | Antimicrobial | Effective against multiple bacterial strains |
| PMC7412134 (2020) | Benzylthio-substituted pyrazoles | Antioxidant | Reduced oxidative stress markers in vitro |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
